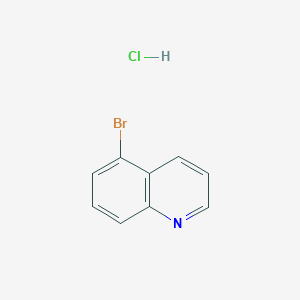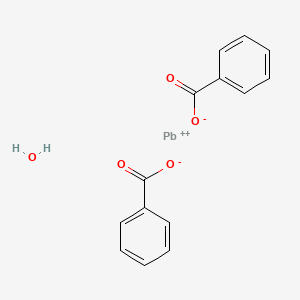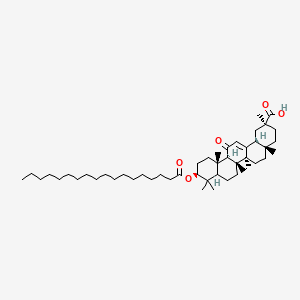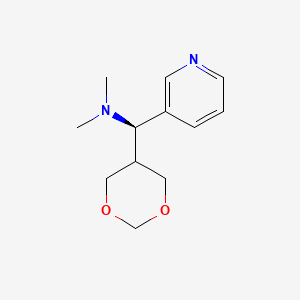![molecular formula C10H11BrN2O B1513073 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .
Métodos De Preparación
The synthesis of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions . One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction proceeds through a one-pot tandem cyclization/bromination process, which does not require a base . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts .
Análisis De Reacciones Químicas
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include TBHP, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol can be compared with other imidazo[1,2-a]pyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the propan-1-ol group in this compound makes it unique and suitable for specific applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H11BrN2O/c1-2-9(14)8-5-12-10-4-3-7(11)6-13(8)10/h3-6,9,14H,2H2,1H3 |
Clave InChI |
IJZUDNLYSCTHEP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C2N1C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1513017.png)




